Lipophilicity Shift: Reduced LogP Compared to Non-Methylated Analog
The 1-methyl derivative exhibits a lower calculated LogP (0.75) than the non-methylated (1H-indazol-5-yl)methanol (LogP 1.0552) . This indicates that N1-methylation, in this specific scaffold, paradoxically reduces overall lipophilicity, likely by disrupting intermolecular hydrogen bonding that can shield the polar hydroxymethyl group in the non-methylated form.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.75 |
| Comparator Or Baseline | (1H-indazol-5-yl)methanol; LogP = 1.0552 |
| Quantified Difference | Target is 0.3052 log units less lipophilic |
| Conditions | In silico prediction, standard conditions |
Why This Matters
A lower LogP can translate to improved aqueous solubility and a different pharmacokinetic profile for derived compounds, making it a preferred starting material for projects targeting lower logD candidates.
